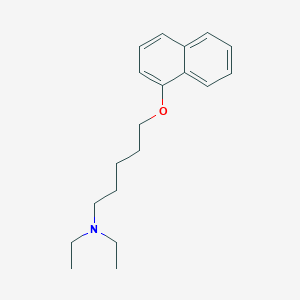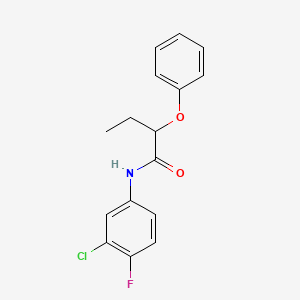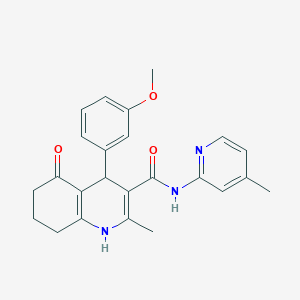
N,N-diethyl-5-(1-naphthyloxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-5-(1-naphthyloxy)-1-pentanamine, commonly known as "DEET," is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective and widely used insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and flies, and is used in a variety of applications, including personal care products and outdoor gear.
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. DEET is thought to disrupt the insect's sense of smell, making it difficult for the insect to locate its target.
Biochemical and Physiological Effects
DEET has been shown to have a number of biochemical and physiological effects. Studies have shown that DEET can affect the activity of enzymes in the insect's nervous system, leading to reduced activity and paralysis. DEET has also been shown to affect the metabolism of the insect, leading to reduced energy production and ultimately death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is widely used in laboratory experiments due to its effectiveness as an insect repellent. However, there are some limitations to its use. DEET can be toxic to some species of insects, and its effectiveness can be reduced in certain conditions, such as high humidity.
Direcciones Futuras
There are a number of potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective and less toxic than DEET. Another area of interest is the study of the ecological impacts of DEET use, including its effects on non-target species and the environment. Additionally, there is a need for further research on the mechanism of action of DEET and its potential effects on human health.
Métodos De Síntesis
DEET can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-naphthol with diethylamine in the presence of an acid catalyst. The resulting product is then purified using a variety of techniques, including distillation and chromatography.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its effectiveness as an insect repellent. Numerous studies have shown that DEET is highly effective at repelling a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been shown to be safe for use in humans when used as directed.
Propiedades
IUPAC Name |
N,N-diethyl-5-naphthalen-1-yloxypentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-3-20(4-2)15-8-5-9-16-21-19-14-10-12-17-11-6-7-13-18(17)19/h6-7,10-14H,3-5,8-9,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGSRKMYCHFRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[5-(2'-fluoro-2-biphenylyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4955797.png)

![1-[(4-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-propanesulfonic acid - (4-methoxyphenyl)amine (1:1) hydrate](/img/structure/B4955804.png)
![6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B4955810.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4955825.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4955830.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4955831.png)

![6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4955864.png)

![1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol](/img/structure/B4955875.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955882.png)